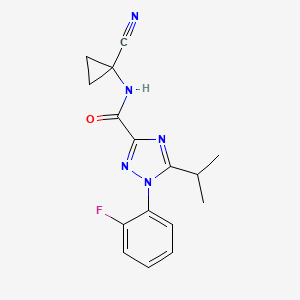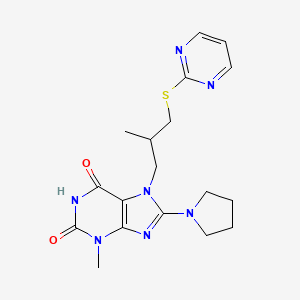
2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” is a white crystalline solid with high solubility in water . It is commonly used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), and as an organic synthesis reagent .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the reaction of 1-(4-amino-1H-1,2,4-triazole-3-yl)ketone with sodium cyanate, followed by heating to generate the corresponding triazole derivatives. The final product is obtained through acid hydrolysis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,4-triazole ring, which contains two carbon and three nitrogen atoms . The 1,2,4-triazole ring is attached to a thioacetamide group, forming a sulfur-nitrogen bond .Chemical Reactions Analysis
Triazole compounds, including “this compound”, are known for their versatile biological activities. They can bind to a variety of enzymes and receptors in the biological system . The introduction of fluoro, chloro, and cyano groups at the p-position of the phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Wissenschaftliche Forschungsanwendungen
Synthesis and Toxicity Analysis : Compounds in this class, including esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, demonstrate potential biological activities such as analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. They can also serve as intermediates in the synthesis of other chemical structures. Their physical and chemical properties, as well as acute toxicity, have been studied, showing that these compounds are generally non-toxic or low-toxic (Salionov, 2015).
Antimicrobial and Antifungal Activities : Various triazole derivatives, including those similar to the compound , have been synthesized and investigated for their antimicrobial properties. These compounds have shown potent activity against various Candida species and pathogenic bacteria (Altıntop et al., 2011), (Çavușoğlu et al., 2018).
Anticancer Properties : Some novel triazole derivatives have been evaluated for their anticancer activity against various cancer lines, showing selective activity particularly against melanoma and breast cancer (Ostapiuk et al., 2015).
Anti-Exudative Activity : Derivatives of 1,2,4-triazol have shown potential in the field of anti-exudative activity, with some compounds exceeding the activity of reference drugs in this category (Chalenko et al., 2019).
Antiviral and Virucidal Activities : Some 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been synthesized and shown to reduce viral replication in tests against human adenovirus type 5 and ECHO-9 virus (Wujec et al., 2011).
Aldose Reductase Inhibitory Effects : Research has shown that some 4H-1,2,4-triazole derivatives are effective aldose reductase inhibitors, which is significant in managing diabetes-induced microvascular complications (Sever et al., 2021).
Anti-Inflammatory Agents : Certain 1,2,4-triazole derivatives have been studied for their anti-inflammatory properties, demonstrating significant activities (Turan-Zitouni et al., 2007).
Wirkmechanismus
Target of Action
The primary targets of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, survival, and metabolism.
Mode of Action
It is believed to interact with its targets, potentially inhibiting their activity . This interaction can lead to changes in the cellular processes controlled by these proteins.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the subsequent changes in cellular processes. Given its potential inhibitory effects on its targets, it may lead to alterations in cell growth and survival .
Zukünftige Richtungen
The future directions for “2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” and similar compounds could involve further exploration of their biological activities. For instance, some compounds have shown potent inhibitory activities against cancer cell lines , suggesting potential applications in cancer treatment. Additionally, the modification of these compounds, such as the introduction of different functional groups, could enhance their biological activities and expand their applications .
Eigenschaften
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-3-7-5(9-8-3)11-2-4(6)10/h2H2,1H3,(H2,6,10)(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKDMZUKFMTSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
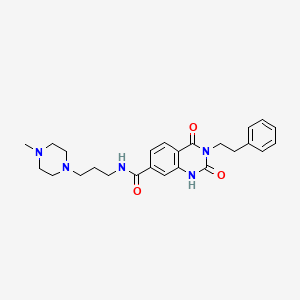
![1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2807398.png)
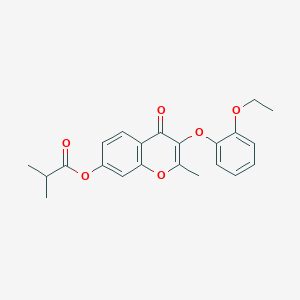

![4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2807401.png)
![3-Fluoro-4-[[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2807402.png)
![2-(methylsulfanyl)-N-{2-[(trifluoromethyl)sulfanyl]ethyl}pyridine-3-carboxamide](/img/structure/B2807403.png)
![4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B2807404.png)
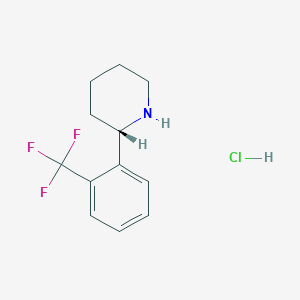
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide](/img/structure/B2807408.png)
![2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2807412.png)
